molecular formula C15H19NO2 B2598679 1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one CAS No. 447411-24-7

1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one

Cat. No.: B2598679
CAS No.: 447411-24-7
M. Wt: 245.322
InChI Key: OGJNMISUIGRWIJ-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system featuring an oxazole ring annelated to a tetrahydroisoquinolinone scaffold. Structurally, it combines a bicyclic framework with ethyl and methyl substituents at positions 1 and 10b, respectively.

Properties

IUPAC Name

1-ethyl-1,10b-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-14(2)15(3)12-8-6-5-7-11(12)9-10-16(15)13(17)18-14/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJNMISUIGRWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2(C3=CC=CC=C3CCN2C(=O)O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The following table summarizes key structural and functional differences:

Compound Name Core Structure Heterocyclic Rings Key Substituents Biological/Industrial Relevance References
1-Ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one Oxazole + tetrahydroisoquinolinone [1,3]Oxazolo[4,3-a]isoquinolinone 1-Ethyl, 10b-methyl Unknown (discontinued product)
1-(1-Aryl-8,9-dimethoxy-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)ethanones Triazole + dihydroisoquinoline [1,2,4]Triazolo[3,4-a]isoquinoline 8,9-Dimethoxy, 3-acetyl Cytotoxicity (anticancer screening)
8,9-Dihydroxy-pyrrolo[2,1-a]isoquinolin-3-one Pyrrole + tetrahydroisoquinolinone Pyrrolo[2,1-a]isoquinolinone 8,9-Dihydroxy Natural product (plant-derived)
1-Amino-imidazo[2,1-a]isoquinolin-2(3H)-ones Imidazole + tetrahydroisoquinoline Imidazo[2,1-a]isoquinolinone 1-Amino, variable acylation Bioisosteres for drug design
KT5720 Macrocyclic fused system Pyrrolo-benzodiazocine Epoxy, hydroxy, methyl, hexyl ester Protein kinase inhibitor

Pharmacological and Functional Insights

  • Triazolo Derivatives : Exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via docking simulations targeting tubulin or kinase domains .
  • Pyrrolo Derivatives : Natural occurrence suggests roles in plant defense or signaling, though bioactivity remains underexplored .
  • Oxazolo Compounds : While the target lacks direct bioactivity data, other oxazole derivatives (e.g., [1,3]oxazolo[5,4-d]pyrimidines) stimulate maize growth, indicating agrochemical utility .

Key Research Findings and Challenges

  • Structural Stability : The discontinuation of the target compound () may relate to synthetic complexity or instability under storage conditions.
  • Bioactivity Gaps: Limited data on the oxazolo-isoquinolinone’s pharmacological profile highlight a need for targeted studies.
  • Natural vs. Synthetic : Natural pyrrolo derivatives (e.g., from Peperomia tetraphylla) contrast with synthetic triazolo/imidazo analogs, underscoring divergent discovery pipelines .

Biological Activity

1-Ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one (CAS Number: 447411-24-7) is a complex organic compound with significant potential in biological applications. Its unique structure allows for various interactions with biological targets, making it a candidate for antimicrobial and anticancer research.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • IUPAC Name : 1-ethyl-1,10b-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial cell wall synthesis.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other cellular pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8 - 16
Enterococcus faecium>128

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound's anticancer properties have been evaluated in various cancer cell lines. For instance:

  • Thyroid Cancer Cells : Studies indicate that it promotes apoptosis in FTC-133 and 8305C thyroid cancer cell lines by activating caspase pathways and inducing DNA fragmentation.
Cell Line IC50 (μM)
FTC-1335
8305C7

This suggests that the compound may be a valuable candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds derived from oxazoloisoquinoline structures. These studies typically focus on their efficacy against multidrug-resistant pathogens and their potential mechanisms of action.

Study Example: Antimicrobial Activity

In a comparative study of derivatives based on oxazolo structures, compounds similar to 1-ethyl-1,10b-dimethyl were found to exhibit enhanced antibacterial activity when modified with specific substituents. For example:

Compound Activity Against S. aureus Activity Against E. faecalis
Original CompoundMIC = 16MIC = >128
Modified CompoundMIC = 4MIC = 2

These modifications significantly improved the efficacy of the compounds against resistant strains.

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